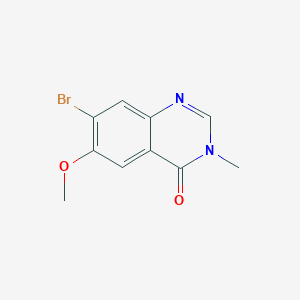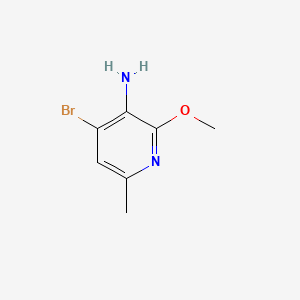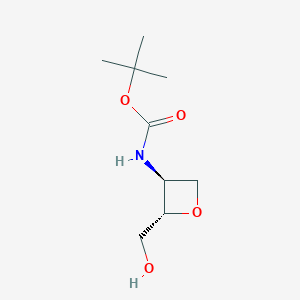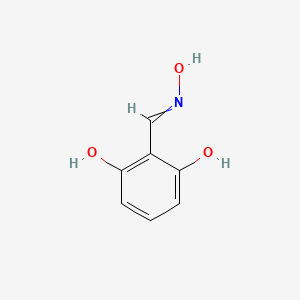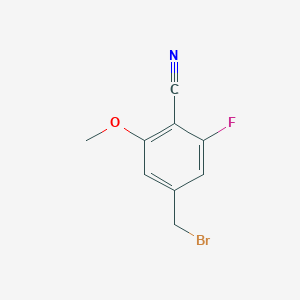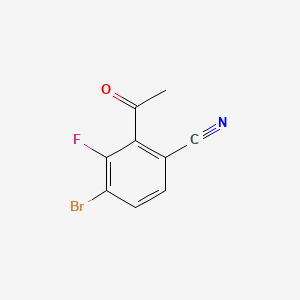
2-Acetyl-4-bromo-3-fluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-4-bromo-3-fluorobenzonitrile is an organic compound with the molecular formula C9H5BrFNO It is a derivative of benzonitrile, featuring acetyl, bromo, and fluoro substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-bromo-3-fluorobenzonitrile typically involves multi-step reactions. One common method starts with the bromination of 2-fluoroaniline using N-bromosuccinimide in dichloromethane at 0°C, followed by a diazotization reaction with sulfuric acid and sodium nitrite, and subsequent Sandmeyer reaction with copper(II) sulfate pentahydrate and sodium hydrogen carbonate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to improve yield and purity, such as controlled temperatures, specific solvents, and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetyl-4-bromo-3-fluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the substitution of the bromo group with nucleophiles such as amines or alkoxides.
Electrophilic Aromatic Substitution: The acetyl group can undergo further functionalization through reactions like Friedel-Crafts acylation.
Reduction and Oxidation: The compound can be reduced to form corresponding amines or alcohols, and oxidized to form acids or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Catalysts like aluminum chloride or iron(III) chloride in the presence of acyl chlorides.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Formation of substituted benzonitriles.
Electrophilic Substitution: Formation of acetylated derivatives.
Reduction: Formation of amines or alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-4-bromo-3-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocycles and liquid crystals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of organic electronic materials, such as OLED intermediates.
Wirkmechanismus
The mechanism of action of 2-Acetyl-4-bromo-3-fluorobenzonitrile involves its interaction with various molecular targets and pathways. The acetyl group can participate in electrophilic aromatic substitution reactions, while the bromo and fluoro substituents can influence the compound’s reactivity and stability. The compound’s effects are mediated through its ability to form covalent bonds with nucleophiles or electrophiles, depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-fluorobenzonitrile: Similar structure but lacks the acetyl group.
3-Bromo-4-fluorobenzonitrile: Similar structure with different positioning of substituents.
2-Bromo-6-fluorobenzonitrile: Another isomer with different substitution pattern.
Uniqueness
2-Acetyl-4-bromo-3-fluorobenzonitrile is unique due to the presence of the acetyl group, which provides additional reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials.
Eigenschaften
Molekularformel |
C9H5BrFNO |
|---|---|
Molekulargewicht |
242.04 g/mol |
IUPAC-Name |
2-acetyl-4-bromo-3-fluorobenzonitrile |
InChI |
InChI=1S/C9H5BrFNO/c1-5(13)8-6(4-12)2-3-7(10)9(8)11/h2-3H,1H3 |
InChI-Schlüssel |
FDBOYOPRCIJOAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC(=C1F)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


